N-Desmethyl Dechloro Clobazam

Description

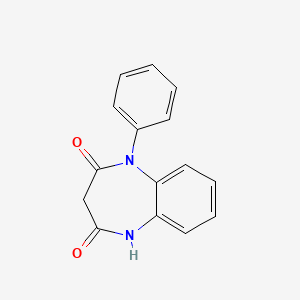

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

5-phenyl-1H-1,5-benzodiazepine-2,4-dione |

InChI |

InChI=1S/C15H12N2O2/c18-14-10-15(19)17(11-6-2-1-3-7-11)13-9-5-4-8-12(13)16-14/h1-9H,10H2,(H,16,18) |

InChI Key |

CBRLXMKQJJHXPL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Metabolic Formation and Enzymatic Pathways of N Desmethyl Dechloro Clobazam

Biotransformation from Clobazam: The N-Demethylation Process

N-Desmethyl dechloro clobazam, also known as norclobazam, is the primary and pharmacologically active metabolite of the 1,5-benzodiazepine, clobazam. aesnet.orgneurology.orgfda.gov Its formation is a result of the extensive metabolism of clobazam in the liver. pharmgkb.orgnih.gov The principal metabolic pathway is N-demethylation, an oxidative process where a methyl group is removed from the clobazam molecule. aesnet.orgneurology.org This biotransformation is a crucial step, with approximately 70% of clobazam being converted into this compound. pharmgkb.orgnih.gov Following repeated administration of clobazam, this compound becomes the major circulating compound in the body. aesnet.orgneurology.org

Cytochrome P450 Enzyme System Involvement in Formation

The conversion of clobazam to this compound is predominantly carried out by the cytochrome P450 (CYP) enzyme system. pharmgkb.orgnih.govneuro-assistant.org This family of enzymes is central to the metabolism of many drugs and other foreign compounds. nih.gov

Primary Isoenzyme Contributions: CYP3A4

The main enzyme responsible for the N-demethylation of clobazam is CYP3A4. aesnet.orgneurology.orgpharmgkb.orgnih.govnih.govnih.gov In vitro studies using human liver microsomes and specific chemical inhibitors have confirmed the significant role of this isoenzyme. nih.gov For instance, the use of ketoconazole (B1673606), a known CYP3A4 inhibitor, resulted in a 70% inhibition of clobazam demethylation. nih.gov Further studies have shown that co-administration of ketoconazole with clobazam increases the area under the concentration-time curve (AUC) of clobazam by 54%, underscoring the primary role of CYP3A4 in its metabolism. pharmgkb.orgnih.govnih.govcapes.gov.br

Secondary Isoenzyme Contributions: CYP2C19, CYP2B6

While CYP3A4 is the primary catalyst, other isoenzymes also contribute to the formation of this compound. CYP2C19 plays a notable secondary role in this metabolic process. aesnet.orgneurology.orgpharmgkb.orgnih.govnih.govnih.gov The involvement of CYP2C19 is clinically relevant due to its known genetic polymorphisms, which can lead to variations in how individuals metabolize clobazam. nih.govnih.gov Inhibition of CYP2C19 has been shown to increase the AUC of clobazam by 27%. pharmgkb.orgnih.gov CYP2B6 is another isoenzyme that plays a minor role in the N-demethylation of clobazam. aesnet.orgneurology.orgpharmgkb.orgnih.govnih.govnih.gov

Table 1: Key Cytochrome P450 Isoenzymes in the Formation of this compound

| Enzyme | Role | Supporting Evidence |

|---|---|---|

| CYP3A4 | Primary | Major contributor to N-demethylation. Inhibition by ketoconazole significantly reduces metabolite formation. pharmgkb.orgnih.govnih.govnih.govcapes.gov.br |

| CYP2C19 | Secondary | Contributes to N-demethylation; its genetic variations can impact metabolism. pharmgkb.orgnih.govnih.govnih.gov |

| CYP2B6 | Secondary | Plays a minor role in the formation of the metabolite. pharmgkb.orgnih.govnih.govnih.gov |

Subsequent Metabolic Transformations of this compound

After its formation, this compound undergoes further metabolism, primarily through hydroxylation, leading to the creation of inactive metabolites that can be more easily excreted from the body. nih.gov

Hydroxylation Pathways

Hydroxylation is a key pathway in the further metabolism of this compound. This process involves the addition of a hydroxyl group to the molecule. The primary enzyme responsible for the hydroxylation of this compound is CYP2C19. pharmgkb.orgnih.govnih.gov CYP2C18 has also been identified as contributing to this hydroxylation process. pharmgkb.orgnih.gov The efficiency of this pathway can be affected by the genetic makeup of an individual's CYP2C19 enzymes, with "poor metabolizers" showing higher plasma levels of this compound. pharmgkb.orgnih.govnih.gov

Formation of Further Inactive Metabolites (e.g., 4'-hydroxy-N-desmethylclobazam)

A significant inactive metabolite formed through hydroxylation is 4'-hydroxy-N-desmethylclobazam. pharmgkb.orgnih.govdrugbank.com This compound is created when this compound is hydroxylated. pharmgkb.orgnih.gov The formation of 4'-hydroxy-N-desmethylclobazam is a critical step in the detoxification and elimination of clobazam's metabolites. nih.gov Both this compound and another clobazam metabolite, 4'-hydroxyclobazam, can be converted to 4'-hydroxy-N-desmethylclobazam. pharmgkb.orgnih.govdrugbank.com

Table 2: Subsequent Metabolism of this compound

| Metabolic Process | Enzymes Involved | Resulting Metabolite | Significance |

|---|---|---|---|

| Hydroxylation | CYP2C19 (primary), CYP2C18 | 4'-hydroxy-N-desmethylclobazam | Formation of an inactive metabolite for excretion. pharmgkb.orgnih.govnih.gov |

Molecular and Cellular Pharmacology of N Desmethyl Dechloro Clobazam

Modulation of the Gamma-Aminobutyric Acid Type A (GABA-A) Receptor System

Positive Allosteric Modulation of GABA-A Receptors

N-Desmethyl Dechloro Clobazam acts as a positive allosteric modulator of GABA-A receptors. semanticscholar.org This means that it binds to a site on the receptor that is distinct from the GABA binding site, known as the benzodiazepine (B76468) (BZD) site. plos.orgsemanticscholar.org This binding potentiates the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. plos.orgdrugbank.com Studies using recombinant human GABA-A receptors expressed in Xenopus laevis oocytes have shown that this compound potentiates GABA EC20-evoked currents in a concentration-dependent and reversible manner. semanticscholar.orgplos.org

Enhancement of Chloride Channel Conductance

The binding of this compound to the GABA-A receptor enhances the influx of chloride ions through the receptor's integral ion channel. drugbank.comnih.gov This increased chloride conductance leads to hyperpolarization of the neuronal membrane, making it more difficult for an action potential to be generated and thus reducing neuronal hyperexcitability. drugbank.comnih.gov

GABA-A Receptor Subunit Selectivity and Binding Affinities

The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits. semanticscholar.org The specific combination of these subunits determines the pharmacological properties of the receptor. plos.orgsemanticscholar.org this compound exhibits a distinct profile of selectivity and binding affinity for different GABA-A receptor subunits.

Preferential Modulation of Alpha-2 Subunit-Containing Receptors

Research has demonstrated that this compound displays a significantly greater binding affinity for GABA-A receptors containing the alpha-2 subunit compared to those with the alpha-1 subunit. plos.orgnih.govdrugbank.com This preferential binding to α2-containing receptors is a key characteristic that distinguishes it from some other benzodiazepines. plos.orgnih.gov This selectivity is considered significant because modulation of α2-containing receptors is thought to be primarily responsible for anxiolytic and anticonvulsant effects, with less contribution to sedation. plos.orgdrugbank.com Studies have shown that this compound has a more favorable α2/α1 selectivity-profile than its parent compound, clobazam, and diazepam. nih.gov

Interactive Data Table: Binding Affinities of this compound for Human GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) plos.org |

| α1β2γ2 | 668 |

| α2β2γ2 | 147 |

| α3β2γ2 | 668 |

| α5β2γ2 | 205 |

Note: Ki values represent the inhibition constant, with a lower value indicating higher binding affinity. Data is from studies on recombinant human GABA-A receptors. plos.org

Interactions with Alpha-1, Alpha-3, and Alpha-5 Subunit-Containing Receptors

While showing a preference for the α2 subunit, this compound also interacts with GABA-A receptors containing α1, α3, and α5 subunits. plos.orgnih.gov Binding studies have revealed submicromolar Ki values for these subunits, indicating a notable affinity. plos.org Specifically, the rank order of binding affinity for this compound has been reported as α2 < α5 < α1 < α3. plos.org In functional studies, this compound potentiated currents at α1, α3, and α5-containing receptors to a considerable degree, though to a lesser extent than at α2-containing receptors. nih.gov The modulation of α3-containing receptors has been linked to potential roles in pain responses, while α5-containing receptors are being investigated in the context of cognitive function. nih.gov

Interactive Data Table: Potentiation of GABA-A Receptor Subtypes by this compound

| Receptor Subtype | Maximum Potentiation (%) nih.gov |

| α1β3γ2 | 143 |

| α2β3γ2 | 253 |

| α3β3γ2 | 245 |

| α5β3γ2 | 148 |

Note: Values represent the maximal potentiation of GABA-evoked currents. Data is from studies on recombinant GABA-A receptors. nih.gov

Unique Modulatory Properties at Alpha-6 Subunit-Containing GABA-A Receptors

Interestingly, this compound demonstrates unique properties at GABA-A receptors containing the alpha-6 subunit, which are primarily found in the cerebellum. semanticscholar.orgplos.org While its potency as a positive allosteric modulator at α6β2δ receptors is substantially lower (1100–3100 fold less) compared to its activity at α1, α2, α3, and α5-containing receptors, it acts as a highly efficacious potentiator of α6β2δ receptor signaling. semanticscholar.orgplos.org In fact, at a concentration of 1 mM, this compound was found to potentiate the GABA EC20-evoked response through the α6β2δ receptor by approximately 24-fold. researchgate.net This high efficacy at a low-affinity site suggests a unique interaction that could be a point of interest for the development of novel modulators targeting this specific receptor subtype. semanticscholar.orgplos.org

Comparative Pharmacological Profile with Clobazam and Canonical Benzodiazepines (e.g., Diazepam, Clonazepam)

N-desmethylclobazam (NDMC), the major active metabolite of the 1,5-benzodiazepine clobazam, exhibits a distinct pharmacological profile at the γ-aminobutyric acid type A (GABA-A) receptor compared to its parent compound and canonical 1,4-benzodiazepines like diazepam and clonazepam. nih.govnih.gov These differences are most apparent in its interactions with various GABA-A receptor subtypes, which are ligand-gated ion channels composed of five subunits, typically including α, β, and γ subunits. nih.gov The specific α-subunit (e.g., α1, α2, α3, α5) present in the receptor complex is a key determinant of the pharmacological effects of benzodiazepines. scienceopen.com

Research into the functional properties of N-desmethylclobazam at recombinant human GABA-A receptors has revealed notable differences in potency and efficacy compared to both its parent compound, clobazam, and other benzodiazepines like diazepam and clonazepam.

Studies using two-electrode voltage-clamp electrophysiology in recombinant receptors have shown that N-desmethylclobazam, clobazam, and diazepam differ in their ability to potentiate currents through various GABA-A receptor subtypes. nih.gov While diazepam potentiated currents through α1, α2, α3, and α5-containing subtypes with half-maximal effective concentrations (EC50) in the range of 0.029 to 0.071 μM, N-desmethylclobazam and clobazam were less potent, with EC50 values ranging from 0.49 to 0.81 μM and 0.39 to 1.1 μM, respectively. nih.gov

A key finding is the preferential activity of N-desmethylclobazam for α2-containing GABA-A receptors. nih.govnih.gov One study demonstrated that while diazepam and clobazam potentiated sedating α1-GABA-A receptors and antihyperalgesic α2-GABA-A receptors with similar efficacies, N-desmethylclobazam showed a preference for α2-GABA-A receptors over α1 subtypes across a wide range of concentrations. nih.govnih.govresearchgate.net This improved α2/α1 activity ratio for N-desmethylclobazam is a significant point of differentiation from diazepam. nih.gov Specifically, the potentiation by N-desmethylclobazam was strongest at α2-GABA-A receptors over the tested concentration range. nih.gov

In terms of efficacy, pronounced differences are also observed. Diazepam's potentiation was strongest for α3-GABA-A receptors, whereas N-desmethylclobazam demonstrated a more favorable α2- over α1-GABA-A receptor activity ratio compared to both clobazam and diazepam. nih.gov However, another study using Xenopus laevis oocytes for expression of human GABA-A receptors found that N-desmethylclobazam, clobazam, and clonazepam displayed similar EC50 values at the α1, α2, α3, and α5 subtypes, suggesting non-selective modulation. nih.govplos.org This study also noted that the degree of potentiation of GABA currents did not differ substantially among the three compounds for these four receptor subtypes. nih.govplos.org Interestingly, this same study found that clobazam and particularly N-desmethylclobazam were highly efficacious potentiators of α6β2δ receptor signaling, a low-affinity binding site where they were substantially less potent. nih.govplos.org

The dynamics of receptor occupancy by a compound are heavily influenced by its binding affinity for the receptor. Studies characterizing the binding affinities of N-desmethylclobazam, clobazam, and clonazepam to specific human GABA-A receptor subtypes provide insight into their differential receptor occupancy profiles. scienceopen.com

Using cloned receptors from HEK293 cells, research has demonstrated that N-desmethylclobazam (N-CLB) and its parent compound clobazam (CLB) have significantly greater binding affinities for α2-containing receptor complexes versus α1-containing complexes. scienceopen.com This preference is more pronounced for N-desmethylclobazam than for clobazam. scienceopen.com In contrast, the canonical 1,4-benzodiazepine (B1214927) clonazepam (CLN) did not show a significant difference in binding affinity between α1 and α2 subtypes. scienceopen.com

Specifically, N-desmethylclobazam's binding affinity (Ki) for the α2β2γ2s subtype was about 4.3-fold higher than for the α1β2γ2s subtype. plos.org For clobazam, the difference was 2.5-fold. plos.org Clonazepam, however, exhibited higher affinity for α1, α2, and α5 subtypes compared to the α3 subtype. plos.org These differential affinities suggest that at therapeutic concentrations, N-desmethylclobazam would preferentially occupy α2-containing GABA-A receptors to a greater extent than α1-containing receptors. This contrasts with clonazepam, which would be expected to occupy both α1 and α2 subtypes more indiscriminately. scienceopen.com This distinction in receptor binding and subsequent occupancy is believed to underlie the different pharmacological profiles observed between these compounds. scienceopen.com

Structure Activity Relationships Sar of N Desmethyl Dechloro Clobazam and Analogs

Impact of N-Demethylation on Receptor Binding and Functional Activity

The metabolic conversion of clobazam to its primary active metabolite, N-desmethylclobazam (NDMC), via N-demethylation, provides significant insight into the functional role of the N-1 substituent. nih.govaesnet.org This single structural change—the removal of a methyl group—alters the compound's interaction with GABA-A receptors, affecting both potency and efficacy.

Studies comparing clobazam and NDMC show that while both are positive allosteric modulators, they have distinct profiles. Electrophysiological studies on recombinant human GABA-A receptors have demonstrated that NDMC is generally less potent (i.e., has higher EC₅₀ values) than its parent compound, clobazam, and the classic 1,4-benzodiazepine (B1214927), diazepam. nih.gov However, the impact on efficacy (the maximal potentiation of the GABA-induced current) is more complex. At certain receptor subtypes, particularly α2- and α3-containing receptors, NDMC can exhibit a higher maximal efficacy than at α1- and α5-containing subtypes. nih.gov For example, one study found that NDMC potentiated currents in α2 and α3 GABA-A receptors to a significantly greater degree (253% and 245%, respectively) than in α1 and α5 receptors (143% and 148%). nih.gov

This suggests that the N-desmethyl structure, as would be found in N-Desmethyl Dechloro Clobazam, contributes to a functional profile that more strongly enhances signaling through specific GABA-A receptor subtypes linked to anxiolytic and anticonvulsant effects, while having comparatively less impact on subtypes associated with sedation. nih.govnih.gov

Table 1: Functional Potency (EC₅₀) and Efficacy (% Potentiation) of Benzodiazepines at Human GABA-A Receptor Subtypes

This interactive table summarizes data from electrophysiological studies, illustrating the differences in potency and maximal potentiation for Clobazam, N-Desmethylclobazam, and Clonazepam at various α-subunit-containing GABA-A receptors. Data is adapted from published research. plos.org

| Compound | Receptor Subtype | EC₅₀ (nM) | Max Potentiation (%) |

|---|---|---|---|

| Clobazam | α₁β₂γ₂S | 110 | 203 |

| α₂β₂γ₂S | 100 | 225 | |

| α₃β₂γ₂S | 120 | 270 | |

| α₅β₂γ₂S | 290 | 240 | |

| N-Desmethylclobazam | α₁β₂γ₂S | 110 | 211 |

| α₂β₂γ₂S | 190 | 221 | |

| α₃β₂γ₂S | 220 | 249 | |

| α₅β₂γ₂S | 150 | 224 | |

| Clonazepam | α₁β₂γ₂S | 11 | 209 |

| α₂β₂γ₂S | 10 | 258 | |

| α₃β₂γ₂S | 15 | 316 |

Structural Determinants for GABA-A Receptor Subtype Selectivity and Allosteric Potentiation

Subtype Selectivity: Clobazam and its N-desmethyl metabolite are notable for displaying significantly greater binding affinities for GABA-A receptors containing the α2 subunit compared to the α1 subunit. nih.govdrugbank.complos.orgnih.gov This is a key distinction from many 1,4-benzodiazepines, such as clonazepam, which show less discrimination between these subtypes. nih.gov This preferential binding to α2-containing receptors is thought to underlie the favorable clinical profile of clobazam, which often exhibits potent anticonvulsant and anxiolytic effects with a reduced incidence of sedation compared to other benzodiazepines. nih.govnih.gov N-desmethylclobazam, in particular, shows a more favorable α2/α1 selectivity ratio than its parent compound. nih.gov Therefore, the this compound scaffold would be expected to retain this intrinsic preference for α2-containing receptors.

Role of the C-8 Substituent: The substituent at the C-7 position of 1,4-benzodiazepines (equivalent to the C-8 position in 1,5-benzodiazepines) is a critical determinant of potency. youtube.com Decades of SAR studies have established that an electron-withdrawing group at this position is essential for high-affinity binding and potent functional activity. youtube.comresearchgate.net The chlorine atom in clobazam and N-desmethylclobazam serves this role. Removing this electron-withdrawing group, as in the "dechloro" analog, would almost certainly lead to a dramatic reduction in binding affinity and allosteric potentiation. The loss of the favorable electronic and steric interactions provided by the chloro group would weaken the ligand's interaction with the binding pocket, resulting in a significantly less potent compound.

Comparative SAR Analysis within the Benzodiazepine (B76468) Chemical Class

When comparing this compound to other benzodiazepines, three key structural points emerge:

1,5-Benzodiazepine Core: This scaffold is associated with a preferential affinity for α2- over α1-containing GABA-A receptors, a feature that distinguishes it from non-selective 1,4-benzodiazepines. nih.govplos.org

N-1 Desmethyl Group: The absence of a methyl group at the N-1 position, as seen in N-desmethylclobazam, can enhance functional selectivity for α2/α3 subtypes and leads to a longer plasma half-life. nih.govaesnet.orgnih.gov

C-8 Dechloro Group: The lack of an electron-withdrawing substituent at this critical position would be the most significant determinant of its activity, predicting a substantial loss of potency compared to its chlorinated counterparts (clobazam and N-desmethylclobazam) and other potent benzodiazepines. youtube.comresearchgate.net

Thus, while this compound shares the potentially favorable subtype-selective core of the 1,5-benzodiazepines, the removal of the essential chloro group would likely render it a low-affinity, low-potency modulator of the GABA-A receptor.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational techniques are invaluable for predicting and explaining the SAR of benzodiazepines by modeling their interactions with the GABA-A receptor at an atomic level.

Ligand-Receptor Docking Simulations

Ligand-receptor docking simulations place a ligand into the three-dimensional structure of its target protein to predict its preferred binding mode and affinity. For benzodiazepines, docking studies are performed at the known binding site located at the interface of the α and γ subunits of the GABA-A receptor. nih.govnih.gov These simulations could predict that this compound binds in a similar orientation to clobazam but with significantly lower binding energy. The removal of the C-8 chlorine atom would eliminate crucial interactions (both steric and electronic) with residues in the binding pocket, such as α1His101, which are known to be important for high-affinity binding. nih.gov The absence of the N-1 methyl group would also alter hydrophobic interactions within a specific sub-pocket.

Molecular Dynamics Studies of Binding Conformations

Molecular dynamics (MD) simulations can be used to study the stability of a ligand's binding pose over time and its influence on the receptor's conformational dynamics. While no MD studies on this compound exist, such a simulation could be used to confirm the instability of its binding compared to chlorinated analogs. The simulation would likely show a higher degree of movement and a shorter residence time within the binding pocket, consistent with lower affinity and potency.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. pku.edu.cnnih.gov For benzodiazepines, QSAR models consistently highlight the importance of an electronegative substituent at the C-7 (or C-8 for 1,5-BZDs) position. nih.gov Key descriptors in these models often include electronic parameters (like Hammett constants) and hydrophobicity parameters (like logP).

Table 2: Summary of Key SAR Points for Benzodiazepine Analogs and Inferred Effects for this compound

This table outlines established SAR principles for the benzodiazepine class and provides an inferred impact for the structural features of this compound.

| Position/Modification | General SAR Observation | Inferred Impact on this compound |

|---|---|---|

| Ring A (C-8) | An electron-withdrawing group (e.g., Cl, NO₂) is essential for high potency. youtube.comresearchgate.net | Dechloro: Removal of the chlorine atom is predicted to cause a significant decrease in binding affinity and functional potency. |

| Ring B (N-1) | Small alkyl groups are tolerated; removal of the methyl group (demethylation) can alter metabolism and subtype selectivity. nih.govegpat.com | N-Desmethyl: Enhances functional selectivity for α2/α3 vs. α1 subtypes; leads to a longer half-life. |

| Ring B (C-5) | A phenyl ring is optimal for activity. Substitution on this ring can modulate activity. egpat.com | The unsubstituted phenyl ring is a standard feature for activity. |

| Scaffold | 1,5-benzodiazepine scaffold shows a different clinical profile and receptor selectivity than the 1,4-scaffold. nih.govnih.gov | Retains the 1,5-benzodiazepine core, suggesting a baseline preference for α2-containing receptors. |

Chemical Synthesis and Derivatization Strategies for N Desmethyl Dechloro Clobazam

Established Synthetic Routes for N-Desmethyl Dechloro Clobazam Production

While specific, dedicated publications on the synthesis of this compound are not abundant in the readily available scientific literature, its synthesis can be inferred from the well-established methodologies for preparing 1,5-benzodiazepine-2,4-diones. The core of this synthesis generally involves the condensation of an o-phenylenediamine (B120857) derivative with a malonic acid derivative, followed by cyclization.

A plausible and commonly employed route for the synthesis of 1,5-benzodiazepine-2,4-diones involves the reaction of o-phenylenediamine with a malonic acid ester or its equivalent. In the case of this compound, the synthesis would logically start with o-phenylenediamine (lacking the chlorine substituent found in the synthesis of clobazam). This would be reacted with a suitable three-carbon synthon, such as a malonic acid dihalide or a malonic acid ester, to form an intermediate that can then be cyclized to the desired benzodiazepine (B76468) ring system.

One general method involves the condensation of o-phenylenediamines with ketones, often catalyzed by acids such as phenylboronic acid, sulfated zirconia, or zeolites to yield 2,3-dihydro-1H-1,5-benzodiazepines. ias.ac.inmoravek.comijtsrd.com However, for the synthesis of the 2,4-dione, a different approach is necessary.

A more direct and relevant synthetic strategy would be the reaction of N-phenyl-o-phenylenediamine with a malonic acid derivative. The key steps would be:

Formation of the Diamine Precursor: The synthesis would likely begin with the preparation of N-phenyl-1,2-diaminobenzene.

Condensation and Cyclization: This diamine would then be reacted with a malonic acid derivative, such as malonic acid dichloride or diethyl malonate. The reaction with malonic acid dichloride would likely proceed readily to form the seven-membered ring. The use of diethyl malonate would require heating to drive the condensation and cyclization, often in the presence of a base.

The absence of the N-methyl group in the final product indicates that, unlike the synthesis of clobazam, a final N-methylation step using a reagent like methyl iodide or dimethyl sulfate (B86663) is omitted. nih.gov

A general representation of this synthetic approach is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | o-Phenylenediamine, Phenylating agent (e.g., Iodobenzene) | Catalyst (e.g., Copper), Base | N-Phenyl-1,2-diaminobenzene |

| 2 | N-Phenyl-1,2-diaminobenzene, Malonyl dichloride | Aprotic solvent (e.g., Dichloromethane), Base (e.g., Triethylamine) | This compound |

This table represents a generalized synthetic scheme and specific reaction conditions may vary.

Role of this compound as a Synthetic Intermediate

This compound serves as a valuable synthetic intermediate for the creation of a diverse range of benzodiazepine analogs. Its structure features two reactive nitrogen atoms within the benzodiazepine ring system, which can be subjected to various chemical modifications.

The secondary amine at the N1 position is a key site for derivatization. This nitrogen can be alkylated, acylated, or otherwise functionalized to introduce a variety of substituents. This allows for the systematic exploration of the chemical space around the benzodiazepine core, leading to the development of new compounds with potentially altered pharmacological profiles.

Alkylation reactions of the N1 position of similar 1,5-benzodiazepine-2,4-diones have been reported using various alkylating agents under phase transfer catalysis conditions. researchgate.net This methodology could be readily applied to this compound to introduce different alkyl or functionalized alkyl chains. For example, reaction with allyl bromide or benzyl (B1604629) bromide would yield the corresponding N1-allyl or N1-benzyl derivatives. nih.gov

Furthermore, the presence of the N-phenyl group at the N5 position also offers a site for modification, although this is generally less reactive than the N1 amine. However, modifications to the phenyl ring itself, such as the introduction of substituents through electrophilic aromatic substitution, could be explored to further diversify the range of accessible analogs.

Design and Synthesis of Novel Benzodiazepine Analogs

The development of novel benzodiazepine analogs from this compound is driven by the desire to improve upon the therapeutic properties of existing benzodiazepines, such as enhancing receptor subtype selectivity and altering modulatory properties.

Benzodiazepines exert their effects by modulating the function of γ-aminobutyric acid type A (GABA-A) receptors. These receptors are pentameric ligand-gated ion channels composed of different subunits (α, β, γ). The diverse combination of these subunits results in a variety of GABA-A receptor subtypes with distinct pharmacological properties and anatomical distributions in the brain. nih.gov

Classical benzodiazepines often exhibit broad activity across multiple GABA-A receptor subtypes, which can lead to a range of effects, some of which may be undesirable (e.g., sedation, dependence). Research has shown that different α subunits are associated with different pharmacological effects. For instance, the α1 subunit is primarily associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic and muscle relaxant properties. pnas.org

N-Desmethylclobazam, a closely related compound, has been shown to exhibit a preference for α2-containing GABA-A receptors over α1-containing receptors. nih.govresearchgate.net This suggests that the 1,5-benzodiazepine scaffold of this compound may be a promising starting point for designing analogs with enhanced selectivity for specific GABA-A receptor subtypes.

By systematically modifying the structure of this compound, it may be possible to further enhance this selectivity. For example, the introduction of specific substituents at the N1 position or on the N5-phenyl ring could influence the binding affinity and efficacy at different GABA-A receptor subtypes.

Table of Potential Modifications and Their Rationale:

| Modification Site | Proposed Modification | Rationale for Enhanced Selectivity |

| N1 Position | Introduction of bulky or polar substituents | To probe the steric and electronic requirements of the binding pocket on different α subunits. |

| N5-Phenyl Ring | Introduction of electron-withdrawing or electron-donating groups | To alter the electronic distribution of the molecule and potentially favor interaction with specific receptor subtypes. |

| Benzene (B151609) Ring of the Benzodiazepine Core | Introduction of substituents at various positions | To explore the impact of substitution patterns on receptor binding and selectivity. |

This table provides hypothetical examples of modification strategies.

Beyond enhancing receptor subtype selectivity, structural variations of this compound can be explored to alter the modulatory properties of the resulting analogs. Benzodiazepines can act as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators (SAMs) at GABA-A receptors.

The majority of clinically used benzodiazepines are PAMs, meaning they enhance the effect of GABA at the receptor. However, there is growing interest in developing NAMs and SAMs for specific therapeutic applications.

By making targeted structural changes to the this compound scaffold, it may be possible to shift the modulatory profile of the resulting compounds. For instance, the introduction of specific functional groups could potentially convert a PAM into a NAM or a compound with mixed efficacy.

Synthesis of Labeled this compound for Research Applications

The synthesis of isotopically labeled this compound is crucial for a variety of research applications, including in vitro and in vivo drug metabolism and pharmacokinetic (DMPK) studies, receptor binding assays, and imaging studies. Common isotopes used for labeling include tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C).

The synthesis of labeled this compound would likely follow a similar route to the unlabeled compound, with the isotopic label being introduced at a late stage to maximize the incorporation of radioactivity and simplify purification.

Tritium (³H) Labeling:

A common method for tritium labeling is catalytic tritium exchange, where the compound is exposed to tritium gas in the presence of a metal catalyst. For this compound, this could potentially lead to the incorporation of tritium at various positions on the aromatic rings. A more specific approach would be to synthesize a precursor with a halogen substituent (e.g., bromine or iodine) at a desired position, which can then be replaced with tritium via catalytic dehalogenation with tritium gas.

Another approach involves the reduction of a suitable precursor with a tritiated reducing agent, such as sodium borotritide.

Carbon-14 (¹⁴C) Labeling:

Carbon-14 labeling typically involves the use of a ¹⁴C-labeled building block in the synthesis. For this compound, a potential strategy would be to use ¹⁴C-labeled malonic acid or one of its derivatives in the condensation step with N-phenyl-o-phenylenediamine. This would place the ¹⁴C label within the core benzodiazepine ring structure.

Alternatively, if a synthetic route involving the introduction of the N5-phenyl group at a later stage is employed, ¹⁴C-labeled aniline (B41778) could be used.

General Scheme for Labeled Synthesis:

| Isotope | Labeling Strategy | Labeled Precursor/Reagent | Potential Labeled Product |

| ³H | Catalytic Tritium Exchange | This compound | [³H]this compound |

| ³H | Catalytic Dehalogenation | Bromo-N-Desmethyl Dechloro Clobazam | [³H]this compound |

| ¹⁴C | Incorporation of Labeled Building Block | [¹⁴C]Malonic Acid | N-Desmethyl Dechloro [¹⁴C]Clobazam |

This table outlines potential strategies for isotopic labeling.

The availability of such labeled compounds would greatly facilitate further research into the pharmacological properties and biological fate of this compound and its analogs.

Advanced Analytical Methodologies for N Desmethyl Dechloro Clobazam Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating N-Desmethyl Dechloro Clobazam from biological samples and other mixtures, ensuring that measurements are not skewed by interfering substances. The choice of technique depends on the required sensitivity, resolution, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound. mdpi.com Method development often involves a systematic optimization of the column, mobile phase composition, and flow rate to achieve efficient separation from the parent drug, Clobazam, and other potential metabolites or matrix components. mdpi.comnih.gov

Reversed-phase HPLC is the most common approach, typically employing a C18 stationary phase. mdpi.comnih.gov The mobile phase composition is a critical parameter that is adjusted to obtain optimal retention times and peak shapes. mdpi.com For instance, one method utilized a mobile phase of water and acetonitrile (B52724) (57:43, v/v) pumped at 0.8 mL/min, which resulted in a retention time of 5.82 minutes for this compound. mdpi.comresearchgate.net Another approach used a mixture of 40% acetonitrile in a phosphate (B84403) buffer set to pH 3.0. nih.gov The optimization process also involves testing different solvent ratios and pH levels to enhance the separation and signal intensity. mdpi.comnih.gov For example, a mobile phase of acetonitrile and acetate (B1210297) buffer (pH 5.4) in a 40:60 volume ratio has been successfully used, separating components in approximately 12 minutes. nih.gov These methods demonstrate the versatility of HPLC in adapting to different analytical requirements for this compound quantification.

Table 1: Examples of HPLC Method Parameters for this compound Analysis

| Column Type | Mobile Phase | Flow Rate | Retention Time (min) | Source |

|---|---|---|---|---|

| C18 Reverse Phase | Water:Acetonitrile (57:43, v/v) | 0.8 mL/min | 5.82 | mdpi.comresearchgate.net |

| Hypersil 5 MOS | Acetonitrile:Acetate Buffer (pH 5.4) (40:60, v/v) | Not Specified | ~12 (for all components) | nih.gov |

| C18 Reverse Phase | 40% Acetonitrile in Phosphate Buffer (pH 3.0) | Not Specified | Not Specified | nih.gov |

Gas chromatography (GC), often coupled with electron-capture detection (ECD), represents an alternative technique for the analysis of this compound. mdpi.comtaylorfrancis.com This method is noted for its high sensitivity and specificity. taylorfrancis.com The application of GC typically requires a preliminary extraction step to isolate the analyte from the sample matrix. A liquid-liquid extraction using a solvent mixture like cyclohexane (B81311) and methylene (B1212753) chloride has been shown to be effective. taylorfrancis.com While HPLC is more commonly cited in recent literature, GC remains a viable and powerful tool for the determination of this compound and its parent compound. mdpi.comtaylorfrancis.com

Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC, utilizes columns with smaller particle sizes and higher pressure systems to achieve significantly faster analysis times and improved resolution. While the term UPLC is not always explicitly used, methods employing high-resolution columns, such as the Agilent Zorbax Eclipse Plus C-18 RRHD (Rapid Resolution High Definition), fall under this category. nih.gov These advanced systems are particularly advantageous when coupled with mass spectrometry, forming UPLC-MS/MS platforms. mdpi.com Such configurations offer enhanced sensitivity and are capable of simultaneously quantifying multiple benzodiazepines and their metabolites, including this compound, in a single, rapid analytical run. mdpi.comnih.gov

Spectrometric Detection and Quantification Methods

Following chromatographic separation, spectrometric detectors are used to identify and quantify this compound. The choice of detector influences the method's sensitivity and selectivity.

Ultraviolet (UV) detection is a robust and commonly used method in conjunction with HPLC for quantifying this compound. mdpi.comsigmaaldrich.com The principle is based on the compound's ability to absorb light in the UV spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample, a relationship described by the Beer-Lambert law. experimentjournal.com

The selection of the detection wavelength is a key parameter in method development. For this compound and its parent drug, wavelengths are typically set near their absorption maxima to ensure the highest sensitivity. Several methods have been published utilizing various wavelengths, demonstrating the flexibility of this detection technique. mdpi.comnih.govnih.govexperimentjournal.com

Table 2: UV Detection Wavelengths Used in HPLC Analysis of this compound

| Wavelength (nm) | Application Context | Source |

|---|---|---|

| 228 nm | Determination in human plasma | mdpi.comsigmaaldrich.com |

| 230 nm | Stability-indicating assays | nih.govexperimentjournal.com |

This UV-HPLC procedure offers acceptable precision and accuracy for quantifying this compound in various matrices. mdpi.com

Mass Spectrometry (MS) and particularly Tandem Mass Spectrometry (MS/MS) are the most specific and sensitive detection methods for the analysis of this compound. nih.gov These techniques are frequently coupled with liquid chromatography (LC-MS/MS). nih.govnih.gov

In a typical LC-MS/MS method, the analyte is first ionized, commonly using electrospray ionization (ESI) in positive mode. nih.gov The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). For this compound (also known as norclobazam), a characteristic base peak ion is observed at an m/z of 245. researchgate.net

Tandem mass spectrometry goes a step further by providing enhanced structural confirmation and selectivity. In MS/MS, a specific precursor ion (e.g., the m/z 245 ion for this compound) is selected and fragmented through collision-induced dissociation (CID). researchgate.netresearchgate.net This process generates a unique pattern of product ions. The fragmentation of 1,5-benzodiazepines, the class to which this compound belongs, typically involves cleavages within the seven-membered diazepine (B8756704) ring. researchgate.net

For quantification, a highly selective mode known as Multiple Reaction Monitoring (MRM) is employed. nih.govnih.gov This involves monitoring specific transitions from a precursor ion to one or more of its product ions. This technique is exceptionally robust, minimizing interferences and allowing for very low limits of quantification. For example, a validated LC-MS/MS method for N-Desmethyl Clobazam reported a lower limit of quantification (LLOQ) of 200 ng/mL in plasma. nih.govnih.gov

Table 3: Mass Spectrometry Parameters for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Product Ion(s) (m/z) | Application | Source |

|---|---|---|---|---|---|

| MS | Not Specified | 245 (as norclobazam) | Not applicable | Identification | researchgate.net |

The use of MS/MS provides unequivocal identification and accurate quantification, making it the gold standard for research requiring high sensitivity and specificity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It is the principal method for the unambiguous structural elucidation of organic molecules, including pharmaceutical compounds and their metabolites. For this compound, NMR spectroscopy would be instrumental in confirming its chemical structure by providing information on the connectivity of atoms and their chemical environment.

While specific, publicly available experimental ¹H and ¹³C NMR spectral data for this compound are not readily found in the reviewed scientific literature, the principles of its structural characterization by NMR can be described. A typical analysis would involve dissolving a purified sample of this compound in a deuterated solvent and acquiring one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

¹H NMR (Proton NMR): This technique would identify the number of different types of protons in the molecule, their relative numbers, and their neighboring protons. The chemical shifts (δ) of the proton signals would indicate their electronic environment, while the splitting patterns (multiplicity) and coupling constants (J) would reveal the connectivity between adjacent protons. For instance, the aromatic protons on the phenyl and benzodiazepine (B76468) rings would appear in a characteristic downfield region, and their splitting patterns would help to determine their substitution pattern. The methylene protons of the benzodiazepine ring would also exhibit distinct signals.

¹³C NMR (Carbon-13 NMR): This spectrum would show a signal for each unique carbon atom in the this compound molecule. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic) and its local chemical environment. This provides a carbon fingerprint of the molecule, confirming the presence of all constituent carbon atoms in their expected arrangements.

Although detailed experimental NMR data for this compound is not widely published, the synthesis and characterization of related clobazam impurities have been reported, often including the use of NMR for structural elucidation, demonstrating the applicability of this technique within this class of compounds. nih.gov

Sample Preparation Techniques for Complex Matrices

The accurate quantification of this compound in biological samples, such as plasma or serum, necessitates effective sample preparation to remove interfering endogenous components. The choice of technique depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical method.

Commonly employed sample preparation techniques for this compound from complex matrices include:

Liquid-Liquid Extraction (LLE): This is a widely used method for the extraction of this compound from plasma. mdpi.com It involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. A typical procedure involves adjusting the pH of the plasma sample to a basic level to ensure the analyte is in its non-ionized form, followed by extraction with an organic solvent or a mixture of solvents. For instance, a mixture of hexane (B92381) and dichloromethane (B109758) (1:1, v/v) has been successfully used for the extraction of this compound from human plasma. mdpi.com After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for chromatographic analysis.

Solid-Phase Extraction (SPE): SPE is another effective and often more automated technique for sample cleanup and concentration. It utilizes a solid sorbent material packed into a cartridge or well plate to selectively retain the analyte of interest from the liquid sample. The interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. This technique offers high recovery and cleaner extracts compared to LLE.

Protein Precipitation (PP): This is a simpler and faster method for removing proteins from biological samples. It involves the addition of an organic solvent (e.g., acetonitrile) or an acid to the plasma or serum sample to precipitate the proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While quick, this method may result in less clean extracts compared to LLE or SPE, and the potential for matrix effects in subsequent analysis should be carefully evaluated.

The selection of the most appropriate sample preparation technique is a critical step in the development of a robust analytical method for this compound, directly impacting the sensitivity, accuracy, and precision of the results.

Method Validation Parameters for Research-Grade Analytical Assays

To ensure the reliability and accuracy of analytical data in a research setting, the analytical methods used for the quantification of this compound must be thoroughly validated. The validation process assesses various parameters to demonstrate that the method is suitable for its intended purpose. Key validation parameters include:

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical response over a defined range. For this compound, linearity is typically assessed by preparing a series of calibration standards at different concentrations in the relevant matrix (e.g., plasma) and analyzing them. The resulting data are then plotted to generate a calibration curve, and a linear regression analysis is performed. A high correlation coefficient (r² > 0.99) is generally required to demonstrate linearity. mdpi.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically determined by analyzing samples with known concentrations of this compound (quality control samples) and expressing the result as a percentage of the nominal concentration. The accuracy should be within an acceptable range, often ±15% of the nominal value (or ±20% at the lower limit of quantification). mdpi.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For this compound assays, the CV for precision is generally expected to be less than 15%. mdpi.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. It is the point at which the signal can be reliably distinguished from the background noise.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is a critical parameter for assays used in pharmacokinetic studies where low concentrations of the analyte may need to be measured.

The table below summarizes typical validation parameters for an HPLC-UV method for the determination of this compound in human plasma. mdpi.com

| Parameter | This compound |

| Linearity Range | 200 - 3000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (CV%) | < 6% |

| Inter-day Precision (CV%) | < 6% |

| Accuracy | Within ±10% |

| Lower Limit of Quantification (LLOQ) | 200 ng/mL |

| Extraction Recovery | 92.5 ± 1.9% to 102.1 ± 1.2% |

A retrospective analysis of N-Desmethylclobazam in human plasma using LC-MS/MS reported a wider linear range and lower limits of detection and quantification, highlighting the enhanced sensitivity of mass spectrometry-based methods. caymanchem.com

| Parameter | This compound (LC-MS/MS) |

| Linearity Range | 200 - 10,000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day and Inter-day Imprecision (%CV) | < 5% |

| Accuracy | 99% at LLOQ |

| Lower Limit of Quantification (LLOQ) | 200 ng/mL |

| Limit of Detection (LOD) | 25 ng/mL |

Rigorous method validation is a prerequisite for generating high-quality, reliable, and reproducible data in research involving this compound.

Pre Clinical Pharmacological Investigations of N Desmethyl Dechloro Clobazam

In Vitro Functional Assays of GABAA Receptor Modulation

In vitro studies have been instrumental in characterizing the interaction of N-Desmethyl Dechloro Clobazam with various GABAA receptor subtypes. These assays, utilizing recombinant receptor systems, have provided a detailed understanding of the compound's binding affinity and functional potentiation of GABA-induced currents.

Electrophysiological Recordings in Recombinant Systems (e.g., Xenopus Oocytes, HEK293 Cells)

Electrophysiological studies, particularly using two-electrode voltage-clamp (TEVC) in Xenopus laevis oocytes and patch-clamp recordings in human embryonic kidney (HEK293) cells expressing specific human GABAA receptor subtypes, have been pivotal in defining the functional properties of this compound. plos.orgnih.gov These systems allow for the precise measurement of ion channel function in response to the application of the compound in the presence of GABA.

Research has demonstrated that this compound acts as a positive allosteric modulator of GABAA receptors, potentiating GABA-evoked currents. nih.gov Studies on various αβγ receptor combinations have shown that the compound enhances the function of receptors containing α1, α2, α3, and α5 subunits. plos.orgnih.gov

One comprehensive study characterized the functional properties of this compound at human α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S GABAA receptors expressed in Xenopus oocytes. plos.orgnih.gov The compound displayed EC50 values in the range of 100–300 nM across these subtypes, indicating its potency as a modulator. plos.org In terms of efficacy, saturating concentrations of this compound potentiated the GABA EC20-evoked currents by 203–270%, which corresponds to 40–54% of the maximal response evoked by GABA alone. plos.orgsemanticscholar.org Interestingly, while potent, it was found to be less potent than the 1,4-benzodiazepine (B1214927) clonazepam at these same receptor subtypes. plos.org

| Receptor Subtype | EC50 (nM) | Maximum Potentiation of GABA EC20 Response (%) |

|---|---|---|

| α1β2γ2S | ~100-300 | ~203-270 |

| α2β2γ2S | ~100-300 | ~203-270 |

| α3β2γ2S | ~100-300 | ~203-270 |

| α5β2γ2S | ~100-300 | ~203-270 |

Calcium Imaging and Other Cell-Based Assays for Receptor Activation

While electrophysiological and radioligand binding studies have provided a wealth of information on the interaction of this compound with GABAA receptors, there is a notable lack of publicly available data from calcium imaging or other similar cell-based assays specifically designed to measure receptor activation by this compound. Calcium imaging is a technique that can be used to indirectly measure the activity of ion channels that are permeable to calcium or that influence intracellular calcium levels. As GABAA receptors are chloride channels, direct measurement of their activation via calcium imaging is not standard unless using specific cell lines or indirect coupling mechanisms. Future research employing such techniques could offer additional insights into the functional consequences of GABAA receptor modulation by this compound.

In Vivo Animal Model Studies Focused on Receptor Subtype Contributions

In vivo studies in animal models have been essential for understanding the behavioral and physiological effects of this compound and for correlating these effects with its interactions with specific GABAA receptor subtypes.

Analysis of Selective Behavioral Phenotypes Mediated by GABAA Receptor Subtypes (e.g., locomotor activity, anxiety-like behaviors in non-therapeutic contexts)

The preferential binding of this compound to α2-containing GABAA receptors over α1-containing receptors suggests that it may have a distinct behavioral profile compared to non-selective benzodiazepines. The α1 subunit is strongly associated with sedation, and compounds that spare this subunit are predicted to have reduced sedative effects.

Animal models of anxiety, such as the elevated plus-maze and light-dark box tests, are used to assess the anxiolytic potential of compounds. jddtonline.infodntb.gov.ua While specific data on this compound in these models is not extensively detailed in the available literature, its functional selectivity for α2/3/5-containing GABAA receptors suggests anxiolytic properties with a potentially lower liability for sedation. nih.gov Studies on locomotor activity are often conducted in conjunction with anxiety models to distinguish between anxiolytic effects and general motor impairment. researchgate.netnih.gov The reduced activity at the α1 subunit by this compound would theoretically lead to less impact on locomotor activity compared to benzodiazepines with high α1 affinity.

Investigations into Neuropathic Pain Models and GABAA Subtype Specificity

A significant area of in vivo research for this compound has been in the context of neuropathic pain. There is growing evidence that potentiation of GABAergic inhibition, particularly through α2 and α3-containing GABAA receptors in the spinal cord and brain, can alleviate neuropathic pain. researchgate.netiftmuniversity.ac.in

Studies in rodent models of neuropathic pain have shown that this compound can produce significant analgesia. nih.gov This analgesic effect is thought to be mediated primarily through its action on α2-containing GABAA receptors. nih.gov Research using viral-mediated knockdown of specific GABAA receptor subtypes in mice with spared nerve injury (SNI) has provided direct evidence for the role of the α2 subunit in the analgesic effects of compounds with a similar mechanism of action. nih.gov In these studies, the analgesic effects were significantly diminished when the α2 subunit was silenced. nih.gov This highlights the importance of the α2-subtype selectivity of this compound for its potential therapeutic effects in chronic pain states.

| Animal Model | Behavioral/Physiological Effect | Postulated Mediating GABAA Subtype(s) |

|---|---|---|

| Neuropathic Pain (e.g., SNI) | Analgesia/Anti-hyperalgesia | α2, α3 |

| General Locomotor Activity | Reduced sedation compared to non-selective benzodiazepines | Lower activity at α1 |

Future Research Directions and Unanswered Questions Regarding N Desmethyl Dechloro Clobazam

Comprehensive Elucidation of All Metabolic Pathways and End Products

The metabolic fate of N-desmethyl dechloro clobazam is a critical area of investigation. While the metabolism of its parent compound, clobazam, is well-documented, the specific pathways and final products resulting from the biotransformation of this compound remain to be elucidated.

Clobazam is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. drugbank.comnih.gov The main pathway involves N-demethylation to form the active metabolite N-desmethylclobazam, a reaction catalyzed predominantly by CYP3A4 and to a lesser extent by CYP2C19 and CYP2B6. drugbank.comnih.gov N-desmethylclobazam is then further metabolized, mainly through hydroxylation by CYP2C19, to form inactive metabolites like 4'-hydroxy-N-desmethylclobazam. drugbank.compharmgkb.org

Future Research Should Address:

Identification of Catalyzing Enzymes: Which specific CYP450 isoenzymes are responsible for the metabolism of this compound? Given the structural similarities to N-desmethylclobazam, CYP2C19 is a likely candidate, but the influence of the dechloro modification needs to be investigated.

Metabolic Profile: What is the complete profile of metabolites formed from this compound? Are these metabolites pharmacologically active or inactive?

Excretion Pathways: How are this compound and its metabolites eliminated from the body? Studies on clobazam show excretion primarily through urine and feces. drugbank.comnih.govpharmgkb.org

Table 1: Known Metabolic Pathways of Clobazam and N-desmethylclobazam

| Precursor Compound | Primary Metabolic Reaction | Key Enzymes Involved | Primary Metabolite |

| Clobazam | N-demethylation | CYP3A4, CYP2C19, CYP2B6 | N-desmethylclobazam |

| N-desmethylclobazam | Hydroxylation | CYP2C19 | 4'-hydroxy-N-desmethylclobazam |

Discovery of Potential Novel Ligand Interactions Beyond GABAA Receptors

The primary pharmacological target of benzodiazepines is the GABAA receptor, where they act as positive allosteric modulators, enhancing the effect of the inhibitory neurotransmitter GABA. nih.govyoutube.com However, the potential for this compound to interact with other receptors or cellular targets is an open question.

Recent research has begun to explore novel targets for benzodiazepines. open-foundation.org For instance, some studies have investigated the interaction of benzodiazepines with the translocator protein (TSPO), a mitochondrial protein that may be involved in inflammation. sciencedaily.comvcu.edu Understanding if this compound has affinity for such alternative targets could reveal novel therapeutic applications or explain potential side effects.

Unanswered Questions:

Does this compound exhibit any significant affinity for receptors other than the GABAA receptor?

Could this compound interact with other ion channels, enzymes, or signaling proteins in the central nervous system?

Development of Genetically Modified Animal Models for Refined Subtype-Specific Research

The GABAA receptors are pentameric structures composed of various subunits (e.g., α, β, γ). pnas.orgtandfonline.com The specific subunit composition determines the pharmacological properties of the receptor. Benzodiazepines typically bind at the interface of the α and γ subunits. nih.gov Different α subunits (α1, α2, α3, α5) are associated with different pharmacological effects. For example, the α1 subunit is linked to sedative effects, while the α2 and α3 subunits are more associated with anxiolytic effects. pnas.org

Genetically modified animal models, such as knock-in mice with point mutations in specific GABAA receptor subunits, have been instrumental in dissecting the subtype-specific effects of benzodiazepines. frontiersin.orgnih.gov These models could be invaluable in characterizing the precise actions of this compound.

Future Research Initiatives:

Develop knock-in mouse models with altered GABAA receptor subunits to test the binding and functional effects of this compound.

Utilize these models to determine which GABAA receptor subtypes are preferentially modulated by this compound.

Investigate whether the dechloro modification alters the subtype selectivity compared to N-desmethylclobazam.

Application of Artificial Intelligence and Machine Learning in Predicting this compound Analog Properties

Artificial intelligence (AI) and machine learning (ML) are increasingly being used in drug discovery and development to predict the properties of novel compounds. pnas.org These computational approaches can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates and predict their pharmacological profiles.

For this compound, AI and ML could be powerful tools to predict the properties of a wide range of its analogs. By training models on existing data for other benzodiazepines, it may be possible to forecast the anxiolytic, anticonvulsant, sedative, and other properties of newly designed derivatives. This could significantly accelerate the process of identifying analogs with improved therapeutic profiles.

Potential Applications:

Develop quantitative structure-activity relationship (QSAR) models using AI/ML to predict the GABAA receptor binding affinity and functional activity of this compound analogs.

Use predictive models to estimate the metabolic stability and potential for off-target effects of new derivatives.

Employ machine learning to analyze complex datasets from high-throughput screening of this compound analogs to identify lead compounds.

Exploration of Stereoisomeric Effects on Pharmacological Activity and Metabolism

The presence of stereoisomers can have a profound impact on the pharmacological activity and metabolic fate of a drug. nih.govnih.gov Although many benzodiazepines are not chiral, the introduction of certain modifications can create stereocenters. It is crucial to investigate whether this compound can exist as stereoisomers and, if so, to characterize the distinct properties of each.

The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, can lead to significant differences in efficacy and metabolism. nih.gov Therefore, a thorough stereochemical investigation is warranted.

Key Research Objectives:

Determine if this compound possesses any chiral centers and if it can exist as different stereoisomers.

If stereoisomers exist, synthesize and isolate each one for individual pharmacological and metabolic profiling.

Characterize the binding affinity and functional activity of each stereoisomer at GABAA receptor subtypes.

Investigate the stereoselectivity of the enzymes responsible for the metabolism of this compound.

Investigation of this compound's Role in Receptor Plasticity and Desensitization Mechanisms

Chronic administration of benzodiazepines can lead to adaptive changes in the GABAA receptor system, including receptor plasticity and desensitization. frontiersin.orgnih.gov These changes are thought to underlie the development of tolerance to the therapeutic effects of these drugs. The mechanisms can involve alterations in receptor subunit expression, changes in receptor trafficking, and uncoupling of the allosteric modulation between the benzodiazepine (B76468) binding site and the GABA binding site. pnas.orgconicet.gov.ar

Understanding how this compound influences these neuroadaptive processes is essential for predicting its long-term efficacy and potential for dependence.

Areas for Investigation:

Receptor Trafficking: Does chronic exposure to this compound alter the surface expression or internalization of GABAA receptors? Studies on other benzodiazepines have shown subtype-specific changes in receptor trafficking. pnas.org

Subunit Expression: Does long-term administration of this compound lead to changes in the mRNA or protein levels of different GABAA receptor subunits?

Desensitization and Uncoupling: To what extent does this compound induce GABAA receptor desensitization and the uncoupling of GABA and benzodiazepine binding sites? The mechanisms of desensitization can involve phosphorylation of receptor subunits. conicet.gov.arnih.gov

Table 2: Summary of Future Research Directions

| Research Area | Key Unanswered Questions |

| Metabolic Pathways | What are the specific enzymes, metabolites, and excretion routes for this compound? |

| Novel Ligand Interactions | Does it bind to targets other than GABAA receptors, and what are the functional consequences? |

| Genetically Modified Animal Models | What is its GABAA receptor subtype selectivity, and how does the dechloro modification influence this? |

| AI and Machine Learning | Can we predict the properties of its analogs to accelerate drug discovery? |

| Stereoisomeric Effects | Does it have stereoisomers, and what are their distinct pharmacological and metabolic profiles? |

| Receptor Plasticity | How does it affect GABAA receptor expression, trafficking, and desensitization with chronic use? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.